molecular formula C15H16ClNO4S B5718106 N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide

N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide

Cat. No. B5718106
M. Wt: 341.8 g/mol
InChI Key: VZRCSIQTVNPVIT-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide, also known as 2C-C-NBOMe, is a synthetic compound that belongs to the NBOMe family of drugs. It is a potent hallucinogenic agent that has gained popularity in the recreational drug market due to its psychedelic effects. However, the compound has also been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide acts as a potent agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that is involved in the regulation of mood, perception, and cognition. Activation of the 5-HT2A receptor by N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide leads to the modulation of various signaling pathways, including the phospholipase C, protein kinase C, and mitogen-activated protein kinase pathways. These pathways are involved in the regulation of intracellular calcium levels, gene expression, and synaptic plasticity.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide has been shown to induce potent psychedelic effects in humans, including altered perception, hallucinations, and changes in mood and thought processes. The compound has also been shown to increase heart rate, blood pressure, and body temperature in humans. In animal studies, N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide has been shown to increase locomotor activity and induce hyperthermia.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide has several advantages for use in lab experiments. The compound is relatively stable and can be easily synthesized in large quantities. It also exhibits potent agonist activity at the 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, the compound has several limitations, including its potential for inducing potent psychedelic effects in humans and its lack of selectivity for the 5-HT2A receptor.

Future Directions

N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide has several potential future directions for scientific research. One area of interest is the investigation of its potential therapeutic applications for psychiatric disorders such as depression, anxiety, and schizophrenia. Another area of interest is the development of more selective agonists for the 5-HT2A receptor, which could lead to the development of more effective treatments for these disorders. Additionally, the compound could be used as a tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes.

Synthesis Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide involves the reaction of 2C-C (a known psychedelic compound) with N-benzyl-N-methylsulfonamide in the presence of a base such as sodium hydride. The resulting product is then purified using chromatography techniques to obtain the final compound.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that the compound exhibits potent agonist activity at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor is also implicated in the pathophysiology of various psychiatric disorders, including depression, anxiety, and schizophrenia. Therefore, N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide has been investigated as a potential treatment for these disorders.

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4S/c1-20-14-9-13(15(21-2)8-12(14)16)17-22(18,19)10-11-6-4-3-5-7-11/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRCSIQTVNPVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NS(=O)(=O)CC2=CC=CC=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide

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